1-(4-chlorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentane-1-carboxamide

Description

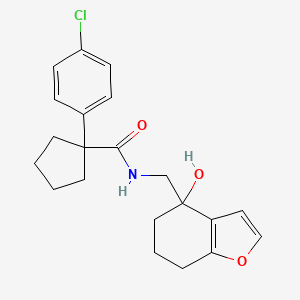

The compound 1-(4-chlorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentane-1-carboxamide features a cyclopentane core substituted with a 4-chlorophenyl group and a carboxamide-linked tetrahydrobenzofuran moiety. Its structural complexity arises from the fused bicyclic tetrahydrobenzofuran system and the polar hydroxy group, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO3/c22-16-7-5-15(6-8-16)20(10-1-2-11-20)19(24)23-14-21(25)12-3-4-18-17(21)9-13-26-18/h5-9,13,25H,1-4,10-12,14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNIDKCKHUWWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCCC4=C3C=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentane-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by several functional groups that contribute to its biological properties. The essential components include:

- Chlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.

- Tetrahydrobenzofuran moiety : Often associated with various pharmacological effects.

- Cyclopentane carboxamide : Contributes to the stability and interaction of the molecule with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing chlorophenyl groups have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1-(4-chlorophenyl)... | Salmonella typhi | Moderate |

| 1-(4-chlorophenyl)... | Bacillus subtilis | Strong |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. In particular, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease. The following table summarizes the inhibitory activities:

These values indicate that the compound could serve as a lead structure for developing new enzyme inhibitors.

The biological activity of this compound is likely mediated through multiple pathways:

- Interaction with Enzymes : The structural features allow binding to active sites of enzymes like AChE and urease, inhibiting their functions.

- Cell Membrane Permeability : The lipophilic nature of the chlorophenyl group enhances membrane permeability, facilitating cellular uptake and subsequent pharmacological effects.

- Receptor Binding : Potential interactions with specific receptors involved in neurotransmission and cell signaling pathways may also contribute to its biological profile.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

- Study on Antibacterial Effects : A study evaluated a series of chlorophenyl-substituted compounds against bacterial strains, revealing a correlation between structural modifications and enhanced antibacterial activity .

- Enzyme Inhibition Research : Research focused on the synthesis of piperidine derivatives showed that modifications led to significant increases in AChE inhibition potency, suggesting that similar strategies could be applied to optimize the target compound's efficacy .

Comparison with Similar Compounds

Notes

Data Gaps : Physicochemical properties (e.g., solubility, LogP) for the target compound are unavailable in the provided evidence.

Synthetic Accessibility : The tetrahydrobenzofuran moiety in the target compound may require multi-step synthesis compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.